2-Bromo-6-(2-phenylethoxy)naphthalene
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Overview
Description
2-Bromo-6-(2-phenylethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the second position and a 2-phenylethoxy group at the sixth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to form 2-bromo-6-naphthol, which is then reacted with 2-phenylethanol under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for 2-Bromo-6-(2-phenylethoxy)naphthalene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-phenylethoxy)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
2-Bromo-6-(2-phenylethoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-phenylethoxy)naphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atom and the 2-phenylethoxy group play crucial roles in determining the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of the 2-phenylethoxy group.
2-Naphthalenol, 6-bromo-: Contains a hydroxyl group at the second position and a bromine atom at the sixth position.
Uniqueness
2-Bromo-6-(2-phenylethoxy)naphthalene is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
66217-24-1 |
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Molecular Formula |
C18H15BrO |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-bromo-6-(2-phenylethoxy)naphthalene |
InChI |
InChI=1S/C18H15BrO/c19-17-8-6-16-13-18(9-7-15(16)12-17)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
InChI Key |
KQQUQSKTAJKDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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